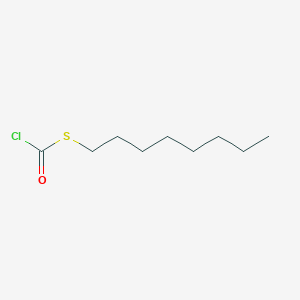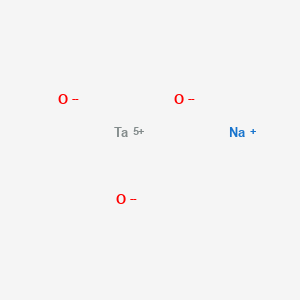![molecular formula C9H13NO B078940 N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide CAS No. 14174-01-7](/img/structure/B78940.png)
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research. BCA is a bicyclic compound that has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide involves its ability to form stable complexes with transition metals. These complexes can then act as catalysts in various chemical reactions. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit chiral recognition properties, which can be attributed to its bicyclic structure.
Effets Biochimiques Et Physiologiques
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to exhibit several biochemical and physiological effects. One of the most significant effects of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is its ability to inhibit the growth of cancer cells. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to induce apoptosis in cancer cells by activating the caspase cascade. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide in lab experiments is its ability to form stable complexes with transition metals, which can act as catalysts in various chemical reactions. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide also exhibits chiral recognition properties, which can be useful in the synthesis of chiral compounds. However, one of the limitations of using N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide in lab experiments is its relatively high cost compared to other ligands.
Orientations Futures
There are several future directions for research on N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. One of the most significant directions is the development of new synthetic methods for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. This could involve the use of alternative starting materials or the development of new catalytic systems. Another direction for research is the development of new applications for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, such as its use in the treatment of other diseases or its use as a chiral ligand in asymmetric synthesis.
Conclusion:
In conclusion, N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit chiral recognition properties and has been used as a ligand in metal catalysis. The future directions for research on N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide include the development of new synthetic methods and the development of new applications for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide.
Méthodes De Synthèse
The synthesis of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 1,3-cyclohexadiene with N-bromosuccinimide (NBS) to form a brominated intermediate. This intermediate is then reacted with acetamide to form N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. Another method involves the reaction of cycloheptene with N-bromosuccinimide to form a brominated intermediate, which is then reacted with acetamide to form N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide.
Applications De Recherche Scientifique
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to exhibit several scientific research applications. One of the most significant applications of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is its use as a ligand in metal catalysis. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to form stable complexes with several transition metals, including palladium, platinum, and gold. These complexes have been used in various catalytic reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
Propriétés
Numéro CAS |
14174-01-7 |
|---|---|
Nom du produit |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
InChI |
InChI=1S/C9H13NO/c1-6(11)10-9-7-2-3-8(9)5-4-7/h2-3,7-9H,4-5H2,1H3,(H,10,11)/t7-,8+,9? |
Clé InChI |
YBAHPSJQNXDYKB-JVHMLUBASA-N |
SMILES isomérique |
CC(=O)NC1[C@@H]2CC[C@H]1C=C2 |
SMILES |
CC(=O)NC1C2CCC1C=C2 |
SMILES canonique |
CC(=O)NC1C2CCC1C=C2 |
Synonymes |
N-[(1β,4β,7-syn)-Bicyclo[2.2.1]hept-2-en-7-yl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



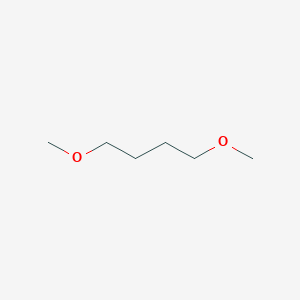
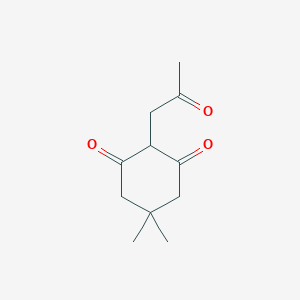
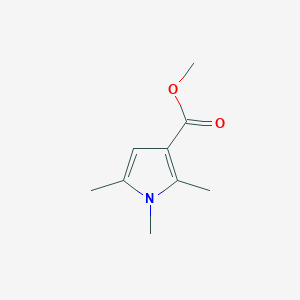


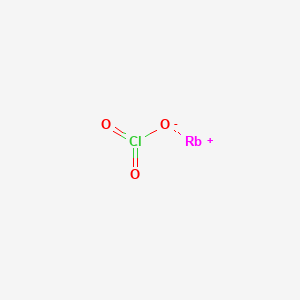
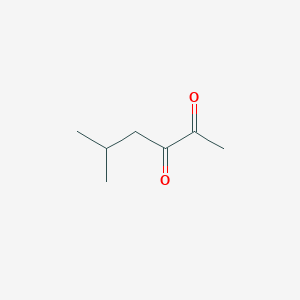

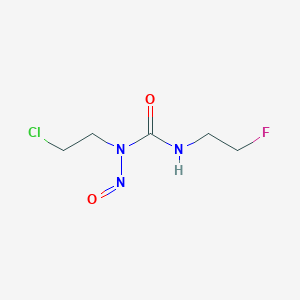
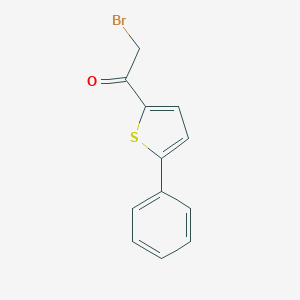
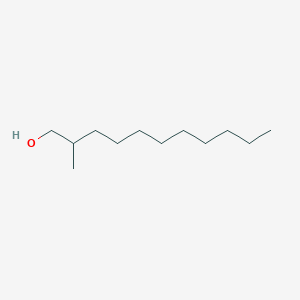
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
